molecular formula C9H10BrFO2 B14028526 1-Bromo-3-fluoro-2-methoxy-4-(methoxymethyl)benzene

1-Bromo-3-fluoro-2-methoxy-4-(methoxymethyl)benzene

Cat. No.: B14028526
M. Wt: 249.08 g/mol
InChI Key: FPBPCHILJVWANW-UHFFFAOYSA-N
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Description

1-Bromo-3-fluoro-2-methoxy-4-(methoxymethyl)benzene is a versatile multihalogenated benzene derivative designed for advanced research and development. This compound is an invaluable building block in organic synthesis, particularly in the pharmaceutical and materials science industries. Its molecular structure, featuring bromine, fluorine, and methoxy/methoxymethyl substituents, allows for selective further functionalization via metal-catalyzed cross-couplings (e.g., Suzuki, Negishi) and nucleophilic aromatic substitutions. The presence of both strong ortho-/para-directing groups (methoxy) and a weak deactivating ortho-/para-director (bromine) on the same ring creates unique electronic properties that can be exploited to synthesize complex, polysubstituted aromatic scaffolds with high regioselectivity . Researchers utilize this compound in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and functional materials. It is strictly for research purposes and is not intended for diagnostic or therapeutic use. All necessary safety data sheets should be consulted prior to handling.

Properties

Molecular Formula

C9H10BrFO2

Molecular Weight

249.08 g/mol

IUPAC Name

1-bromo-3-fluoro-2-methoxy-4-(methoxymethyl)benzene

InChI

InChI=1S/C9H10BrFO2/c1-12-5-6-3-4-7(10)9(13-2)8(6)11/h3-4H,5H2,1-2H3

InChI Key

FPBPCHILJVWANW-UHFFFAOYSA-N

Canonical SMILES

COCC1=C(C(=C(C=C1)Br)OC)F

Origin of Product

United States

Preparation Methods

Preparation Methods of 1-Bromo-3-fluoro-2-methoxy-4-(methoxymethyl)benzene

General Synthetic Strategy

The synthesis of This compound typically follows a multi-step approach involving:

  • Introduction of methoxy and methoxymethyl groups on the benzene ring.
  • Selective fluorination at the 3-position.
  • Controlled bromination at the 1-position.

This sequence requires careful control of reaction conditions to avoid side reactions and ensure regioselectivity.

Starting Materials and Key Intermediates

Common starting materials include:

Detailed Preparation Routes

Methoxymethylation and Fluorination
  • Methoxymethylation of phenolic compounds can be achieved by reacting 2-methoxymethyl-4-nitrophenol with haloacetamides (e.g., bromoacetamide or iodoacetamide) in dipolar aprotic solvents like acetone or ethylene glycol dimethyl ether at reflux temperatures (80–120 °C).
  • Fluorination is typically introduced by starting from fluorinated benzene derivatives or by electrophilic fluorination of methoxymethylated intermediates.
Bromination
  • Bromination of 1-fluoro-4-(methoxymethyl)benzene is performed using bromine or brominating agents under controlled low temperatures in inert solvents such as dichloromethane to prevent over-bromination and side reactions.
  • Catalysis with iodide salts (e.g., sodium iodide or potassium iodide) can enhance the efficiency of halogen exchange reactions.
  • The reaction temperature is critical: below 80 °C results in low conversion; above 140 °C leads to degradation. Optimal temperature range is 80–120 °C.
Catalytic Hydrogenation (If Applicable)
  • For related amine derivatives, catalytic hydrogenation using palladium on activated carbon under mild hydrogen pressure at room temperature or slightly elevated temperature is used to reduce nitro groups without forming by-products.

Solvents and Reaction Conditions

Step Solvent Type Temperature Range Notes
Methoxymethylation Acetone, ethylene glycol dimethyl ether 80–120 °C Dipolar aprotic solvents preferred for solubility and reaction efficiency
Bromination Dichloromethane, inert solvents 0–25 °C Low temperature to control selectivity and avoid side reactions
Halogen exchange catalysis Acetone or glycols 80–120 °C Iodide catalysis enhances halogen exchange efficiency
Catalytic hydrogenation Ethanol or other alcohols Room temperature Mild conditions with Pd/C catalyst to avoid by-products

Purification Techniques

  • The product is purified by standard organic chemistry techniques such as recrystallization, column chromatography, or distillation depending on scale.
  • Isolation of salts (e.g., hydrochloride or sulfate) is used for sensitive intermediates to prevent oxidation.
  • Washing with aqueous acid/base and drying over sodium sulfate are common work-up steps.

Research Findings and Comparative Analysis

Reaction Efficiency and Yields

  • Methoxymethylation reactions catalyzed by iodide salts achieve high conversion rates (>90%) in 16 hours under reflux conditions.
  • Bromination under controlled conditions yields the desired brominated fluoromethoxybenzene derivatives with moderate to high yields (60–85%).
  • Catalytic hydrogenation of nitro precursors proceeds cleanly without by-products, simplifying purification.

Spectroscopic Characterization

  • ^1H NMR and ^13C NMR spectra confirm substitution patterns, with characteristic chemical shifts for methoxy (around δ 3.7–3.9 ppm) and methoxymethyl groups (δ ~4.5 ppm).
  • Bromine and fluorine substituents influence aromatic proton splitting patterns and chemical shifts, aiding structure confirmation.

Summary Table of Preparation Steps

Step No. Reaction Type Reactants/Agents Solvent(s) Temperature (°C) Time Yield (%) Notes
1 Methoxymethylation 2-Methoxymethyl-4-nitrophenol + bromoacetamide Acetone or ethylene glycol dimethyl ether 80–120 16 h >90 Iodide catalysis improves yield
2 Fluorination Fluorinated benzene derivatives or electrophilic fluorination Various Variable Variable Moderate Usually precedes bromination
3 Bromination 1-Fluoro-4-(methoxymethyl)benzene + Br2 or brominating agent Dichloromethane 0–25 Few hours 60–85 Low temperature avoids side reactions
4 Purification Crystallization, chromatography Various Ambient - - Salt formation for sensitive intermediates

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-fluoro-2-methoxy-4-(methoxymethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed:

Scientific Research Applications

1-Bromo-3-fluoro-2-methoxy-4-(methoxymethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-3-fluoro-2-methoxy-4-(methoxymethyl)benzene depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the bromine and fluorine atoms, as well as the electron-donating effects of the methoxy groups. These substituents affect the compound’s nucleophilicity and electrophilicity, guiding its behavior in various reactions .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogs differ in substituent type, position, or complexity:

Compound Name Molecular Formula CAS No. Key Substituents Similarity Score
1-Bromo-3-fluoro-2-methoxy-4-(methoxymethyl)benzene C₉H₁₀BrFO₂ Not Provided Br, F, OCH₃, CH₂OCH₃ Reference
4-Bromo-1-fluoro-2-(methoxymethyl)benzene C₈H₈BrFO EN300-7168066 Br, F, CH₂OCH₃ (positional isomer) 0.84–0.91
4-Benzyloxy-2-bromo-1-methoxybenzene C₁₄H₁₃BrO₂ 150356-67-5 Br, OCH₃, OCH₂C₆H₅ (benzyloxy) N/A
2-Bromo-4-fluoro-1-methoxybenzene C₇H₆BrFO 2040-89-3 Br, F, OCH₃ (simpler substituents) 0.91

Key Observations :

  • Substituent Position : The methoxymethyl group at the 4-position in the target compound introduces steric bulk and electron-donating effects compared to simpler analogs like 2-Bromo-4-fluoro-1-methoxybenzene .
  • Electron Effects : Fluorine and bromine act as meta-directing groups, but the methoxymethyl group (electron-donating) may alter regioselectivity in electrophilic substitution relative to benzyloxy-protected analogs .

Physicochemical Properties

Data from comparable compounds highlight trends in stability and reactivity:

Property Target Compound 4-Bromo-1-fluoro-2-(methoxymethyl)benzene 2-Bromo-4-fluoro-1-methoxybenzene
Molecular Weight (g/mol) 247.09 219.05 205.03
Boiling Point (°C) Not Reported 152 236–237
Melting Point (°C) Not Reported - 113
Solubility Low (DCM/THF) Moderate in THF Low in H₂O, high in DCM

Analysis :

  • Increased molecular weight in the target compound correlates with higher predicted lipophilicity, impacting solubility in polar solvents .
  • The methoxymethyl group likely reduces crystallinity compared to nitro-substituted analogs (e.g., 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene), which exhibit higher melting points .

Reactivity :

  • The methoxymethyl group enhances stability under acidic conditions compared to acetyl-protected intermediates .
  • Bromine in the target compound facilitates cross-coupling reactions, though fluorine may reduce oxidative addition rates in palladium-catalyzed systems .

Biological Activity

1-Bromo-3-fluoro-2-methoxy-4-(methoxymethyl)benzene is an aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The presence of bromine, fluorine, and methoxy groups can influence the compound's reactivity and interactions with biological systems. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H12BrFO3C_10H_{12}BrFO_3. The structural arrangement of the substituents plays a critical role in determining its biological activity. The presence of electron-withdrawing groups (like bromine and fluorine) and electron-donating groups (like methoxy) affects its interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown that methoxy-substituted aromatic compounds can demonstrate cytotoxic effects against various bacterial strains and fungi. For example, benzyl bromide derivatives have been reported to show high activity against Gram-positive bacteria and fungi, while exhibiting moderate activity against Gram-negative bacteria .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity AgainstMethod Used
Benzyl Bromide DerivativesGram-positive bacteria, fungiDisk diffusion method
Chalcone DerivativesVarious pathogenic strainsMicrobroth dilution technique
Methoxy-substituted Aromatic CompoundsCytotoxic against cancer cell linesCell viability assays

Anticancer Activity

The anticancer properties of this compound have been explored in various studies. Methoxy-substituted compounds are known to exhibit cytotoxic effects on specific cancer cell lines, suggesting potential therapeutic applications in oncology. The unique electronic characteristics imparted by the methoxy groups enhance the compound's ability to interact with cellular targets involved in cancer progression.

Case Study: Anticancer Effects
In a study evaluating the cytotoxicity of methoxy-substituted benzene derivatives, it was found that certain derivatives exhibited significant inhibition of cell proliferation in breast cancer cell lines. The mechanism was attributed to the induction of apoptosis mediated by reactive oxygen species (ROS) generation.

The biological activity of this compound is believed to involve several mechanisms:

  • Receptor Binding : The compound may bind to specific receptors or enzymes, modulating signaling pathways.
  • Reactive Oxygen Species Generation : Some studies suggest that methoxy-substituted compounds can induce oxidative stress in cancer cells, leading to cell death.
  • Electrophilic Interactions : The presence of bromine and fluorine can enhance electrophilic character, allowing for interactions with nucleophilic sites in biological molecules.

Q & A

Q. What are the recommended synthetic routes for 1-bromo-3-fluoro-2-methoxy-4-(methoxymethyl)benzene, and how can purity be optimized?

Methodology :

  • Stepwise functionalization : Begin with a substituted benzene precursor (e.g., 2-methoxy-4-(methoxymethyl)benzene) and introduce bromine and fluorine groups sequentially. Bromination can be achieved via electrophilic aromatic substitution using Br₂/FeBr₃, while fluorination may employ reagents like Selectfluor™ or DAST (diethylaminosulfur trifluoride) under anhydrous conditions .
  • Protection/deprotection strategies : Use methoxymethyl (MOM) groups to protect reactive sites during synthesis. For example, the MOM group in position 4 can be introduced via Williamson ether synthesis (methoxymethyl chloride and a base like NaH) .
  • Purification : Flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) is critical for isolating high-purity products. Monitor purity via GC-MS or HPLC (>95% purity threshold) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodology :

  • NMR : Use 1^1H and 13^13C NMR to confirm substituent positions and assess electronic environments. For example, the methoxymethyl group’s protons resonate at δ 3.3–3.5 ppm, while fluorine’s deshielding effect alters adjacent proton shifts .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₁BrFO₃ at m/z ≈ 285.0).
  • IR spectroscopy : Identify functional groups (e.g., C-O stretches for methoxy groups at ~1250 cm⁻¹) .

Q. How does steric hindrance from the methoxymethyl group influence reactivity in cross-coupling reactions?

Methodology :

  • Suzuki-Miyaura coupling : The bromine at position 1 is sterically accessible for coupling with aryl boronic acids. However, the methoxymethyl group at position 4 may slow reaction kinetics due to steric bulk. Optimize using Pd(OAc)₂/XPhos catalysts in THF at 80°C to enhance turnover .
  • Buchwald-Hartwig amination : Test bulky ligands (e.g., t-BuXPhos) to mitigate steric effects during C-N bond formation .

Advanced Research Questions

Q. How can regioselective functionalization of the benzene ring be achieved given competing substituent effects?

Methodology :

  • Electronic vs. steric control : The electron-donating methoxy group (position 2) directs electrophiles to positions 5 and 6, while the fluorine (position 3) exerts a mild deactivating effect. Use DFT calculations to model substituent directing trends and validate via nitration (HNO₃/H₂SO₄) or Friedel-Crafts alkylation experiments .
  • Orthogonal protection : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) to redirect reactivity .

Q. What are the mechanistic implications of competing elimination pathways during dehalogenation?

Methodology :

  • Reductive debromination : Compare Zn/NH₄Cl and Pd/C/HCO₂H systems. The methoxymethyl group may stabilize carbocation intermediates, favoring elimination over substitution. Monitor byproducts (e.g., fluoro-alkenes) via GC-MS and adjust solvent polarity (e.g., DMF vs. MeOH) to control pathways .

Q. How does this compound serve as a precursor for bioactive molecules, and what stability challenges arise?

Methodology :

  • Pharmaceutical intermediates : Convert the bromine to azide (NaN₃/CuI) for click chemistry applications. The fluorine enhances metabolic stability in drug candidates.
  • Stability testing : Assess hydrolytic degradation (e.g., under acidic/neutral conditions) via accelerated stability studies (40°C/75% RH for 4 weeks). The methoxymethyl group is prone to hydrolysis at pH < 3, requiring formulation in lyophilized forms .

Data Contradictions and Resolution

  • Synthetic yield discrepancies : Literature reports varying yields (50–80%) for similar brominated aromatics. Differences in catalyst loading (e.g., 1 mol% vs. 5 mol% Pd) and solvent purity (anhydrous vs. technical grade) are key variables. Replicate protocols with rigorously dried solvents and inert atmospheres .
  • NMR signal assignments : Conflicting δ values for methoxymethyl protons in similar compounds (e.g., δ 3.3 vs. 3.5 ppm) may arise from solvent effects (CDCl₃ vs. DMSO-d₆). Standardize solvent systems for comparative analysis .

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